molecular formula C11H13NO B2468137 3-(tert-Butyl)-2-hydroxybenzonitrile CAS No. 340131-70-6

3-(tert-Butyl)-2-hydroxybenzonitrile

Cat. No. B2468137
M. Wt: 175.231
InChI Key: ZKBIUKNNKXWRNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves complex reactions. For instance, the synthesis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo [1,2-b] [1,2,4]triazines involves nucleophilic replacement of an alkoxy group with t-BuLi . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl compounds are complex and depend on various factors. For instance, the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate have been investigated using simultaneous thermogravimetric analyzer .


Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit unique physical and chemical properties. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound “3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one” has been studied for its crystal structure .
  • Methods of Application: The crystal structure was determined using X-ray diffraction with Cu Kα radiation . The crystal was orthorhombic, with dimensions a = 7.5411 (2) Å, b = 11.5148 (2) Å, c = 12.5370 (2) Å .
  • Results: The crystal structure was successfully determined, with Rgt(F) = 0.0301 and wRref(F2) = 0.0826 .

2. Enzyme Inhibition

  • Application Summary: The compound “3-amino-N-(tert-butyl)benzenesulfonamide” has been used in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism .
  • Results: The results are not specified in the source, but the compound has been noted for its use in these types of studies .

3. Antioxidant in Food and Industrial Products

  • Application Summary: Butylated hydroxytoluene (BHT), a compound with a similar structure, is widely used for its antioxidant properties. It is used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
  • Methods of Application: BHT is added to products in small amounts to prevent oxidation .
  • Results: The U.S. FDA considers BHT to be “generally recognized as safe” and allows it to be added to foods .

4. Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)

  • Application Summary: tert-Butyl alcohol, a compound with a similar structure, is used as a chemical intermediate to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .
  • Results: The production of MTBE and ETBE, which are used as fuel additives .

5. Biomedical Applications of Zwitterionic Dendrimers

  • Application Summary: Zwitterionic dendrimers, which are highly charged but have zero net charge, are potential candidates for biomedical applications . They have been designed and synthesized for use in various applications, including drug delivery .
  • Methods of Application: The synthesis of these dendrimers involves the design and optimization of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers .
  • Results: The synthesized zwitterionic dendrimers have been characterized and found to be potential candidates for biomedical applications .

6. Use of tert-Butyl Alcohol in Lyophilization

  • Application Summary: The use of tert-butyl alcohol for the lyophilization (freeze-drying) of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically this would involve the addition of tert-butyl alcohol during the lyophilization process .
  • Results: The use of tert-butyl alcohol in lyophilization has resulted in various benefits, including increased solubility of hydrophobic drugs and enhanced product stability .

Safety And Hazards

Tert-butyl compounds can pose safety hazards. For instance, tert-butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness .

Future Directions

The future research directions for tert-butyl compounds are vast. For instance, higher tert-Butyl glycerol ethers (tBGEs) are interesting glycerol derivatives that can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . Another future direction is the use of Next Generation Risk Assessment (NGRA) method to test the hypothesis that BHT, a tert-butyl compound, is an endocrine disruptor .

properties

IUPAC Name

3-tert-butyl-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIUKNNKXWRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-2-hydroxybenzonitrile

Citations

For This Compound
3
Citations
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which makes it an attractive target for the treatment of many diseases associated with NAD exhaustion such as …
Number of citations: 8 www.sciencedirect.com
HF Anwar, TV Hansen - Tetrahedron Letters, 2008 - Elsevier
… 3-tert-Butyl-2-hydroxybenzonitrile (4): white solid; mp 131–132 C; IR (KBr, cm −1 ) ν: 3298, 2234, 1580; 1 H NMR (300 MHz, CDCl 3 , ppm): δ = 7.50 (dd, J = 7.9, 1.3 Hz, 1H), 7.34 (dd, J …
Number of citations: 20 www.sciencedirect.com
雨田淳一郎, ウダジュンイチロウ - toyaku.repo.nii.ac.jp
高尿酸血症は痛風関節炎の原因となるだけでなく, 腎機能や循環器系の障害にも関与する. 日本の 「高尿酸血症・痛風治療のガイドライン」 では高尿酸血症を 「血清尿酸値> 7.0 mg/dL」 と定義して…
Number of citations: 2 toyaku.repo.nii.ac.jp

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